

AIM2 Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: AIM2

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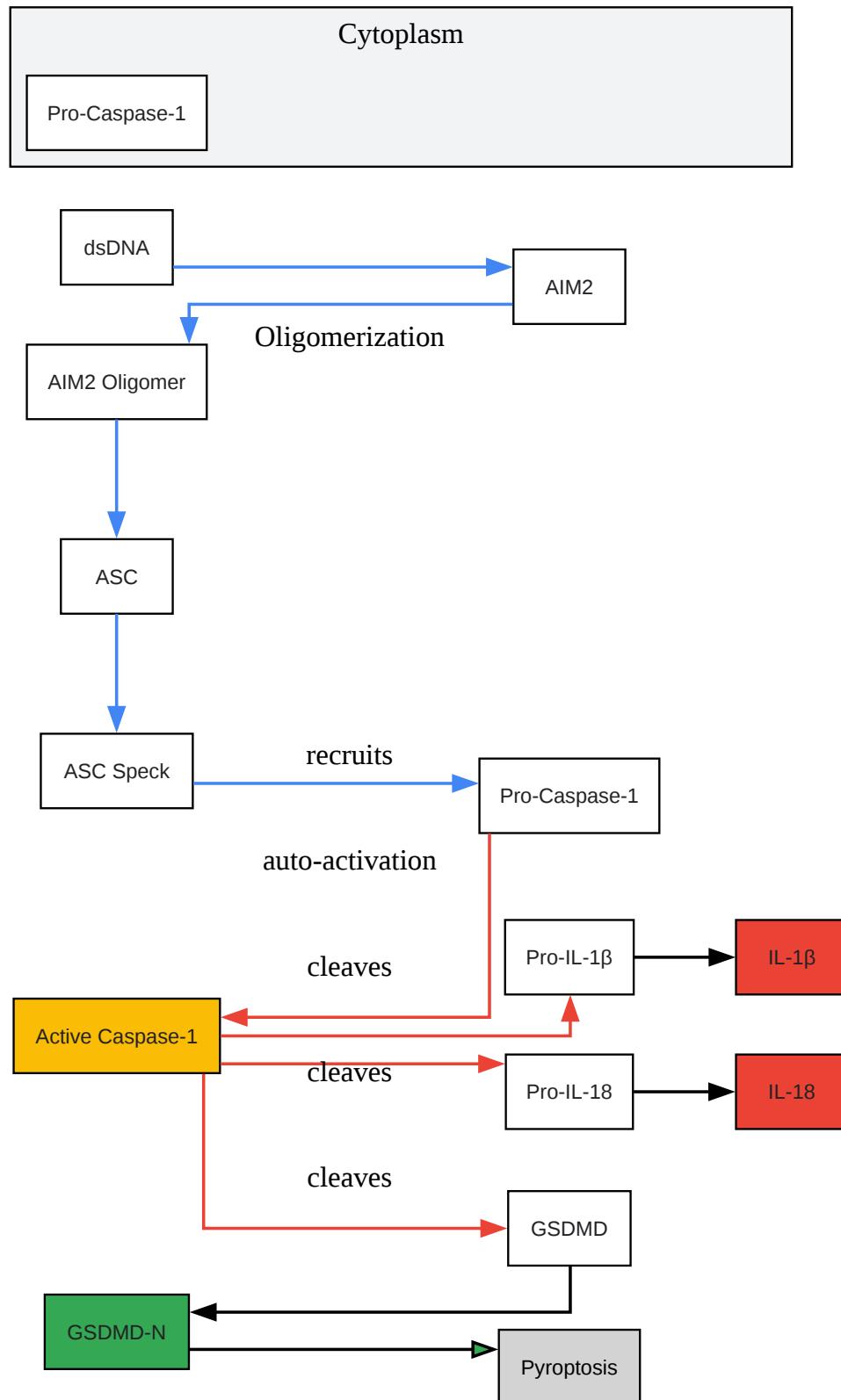
Introduction

Absent in Melanoma 2 (**AIM2**) is a critical intracellular pattern recognition receptor that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic invasion and cellular damage.^{[1][2]} Upon binding to dsDNA, **AIM2** oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multiprotein complex known as the **AIM2** inflammasome.^{[1][3]} This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their active forms, and induces a form of programmed cell death called pyroptosis.^{[4][5]} The **AIM2** signaling pathway is a key component of the innate immune response to bacterial and viral infections and has also been implicated in autoimmune diseases and cancer.^{[1][3]} This document provides detailed application notes and protocols for the use of **AIM2** antibodies in Western Blotting (WB) and Immunohistochemistry (IHC).

AIM2 Signaling Pathway

The canonical **AIM2** inflammasome signaling pathway is initiated by the detection of dsDNA in the cytoplasm. The HIN domain of **AIM2** binds to dsDNA, leading to a conformational change that exposes its pyrin domain (PYD).^[1] This allows for the recruitment of the adaptor protein ASC through PYD-PYD interactions. ASC then recruits pro-caspase-1 via its CARD domain, leading to the auto-cleavage and activation of caspase-1. Activated caspase-1 is responsible

for the maturation of pro-inflammatory cytokines IL-1 β and IL-18 and the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, resulting in pyroptosis.^[4]



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Caption: The **AIM2** inflammasome signaling pathway.

Quantitative Data Summary

The following tables summarize the recommended starting dilutions and observed molecular weights for **AIM2** antibodies in Western Blot and Immunohistochemistry applications. Note that optimal dilutions should be determined experimentally by the end-user.

Table 1: AIM2 Antibody Recommendations for Western Blot

Antibody Type	Recommended Dilution Range	Observed Molecular Weight (kDa)
Polyclonal	1:1000 - 1:6000[6]	39-45[6][7]
Monoclonal	1:1000 - 1:4000[8]	37-39 and 53[8]

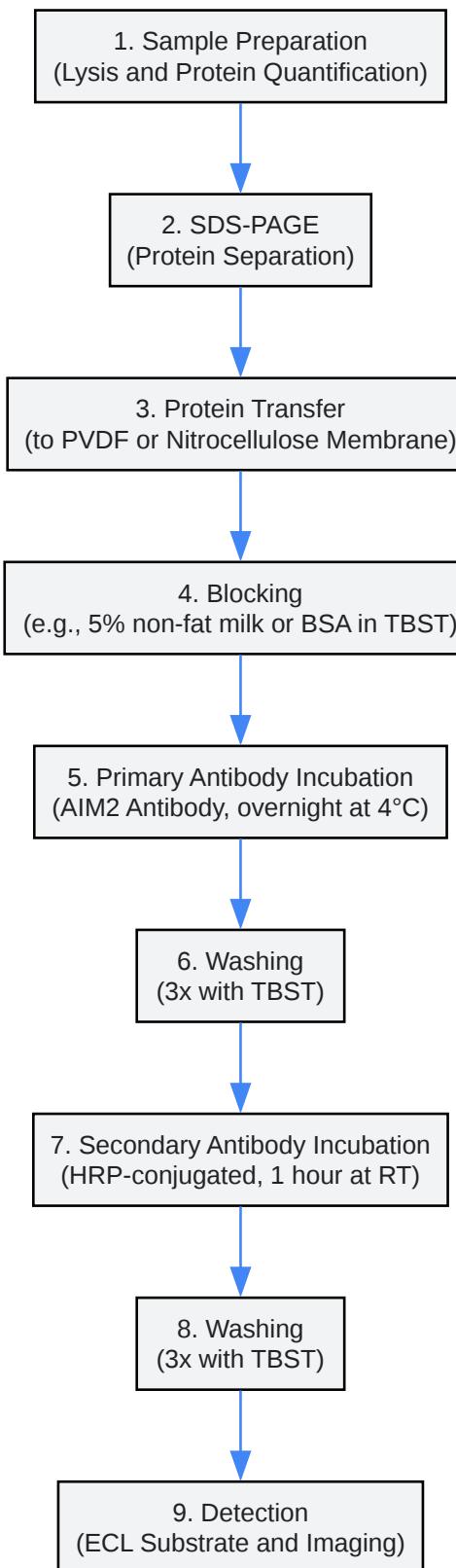
Table 2: AIM2 Antibody Recommendations for Immunohistochemistry

Antibody Type	Recommended Dilution Range	Antigen Retrieval
Polyclonal	1:20 - 1:200[6]	Heat-mediated (Citrate or Tris-EDTA buffer)[6][8]
Monoclonal	1:500 - 1:2000[8]	Heat-mediated (Tris-EDTA buffer, pH 9.0)[8]

Experimental Protocols

Western Blot Protocol

This protocol provides a general procedure for detecting **AIM2** protein in cell lysates and tissue homogenates.



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Caption: Western Blot experimental workflow.

Reagents and Materials:

- Cell or tissue lysates
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
- Primary **AIM2** antibody
- HRP-conjugated secondary antibody
- Tris-buffered saline with Tween-20 (TBST)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

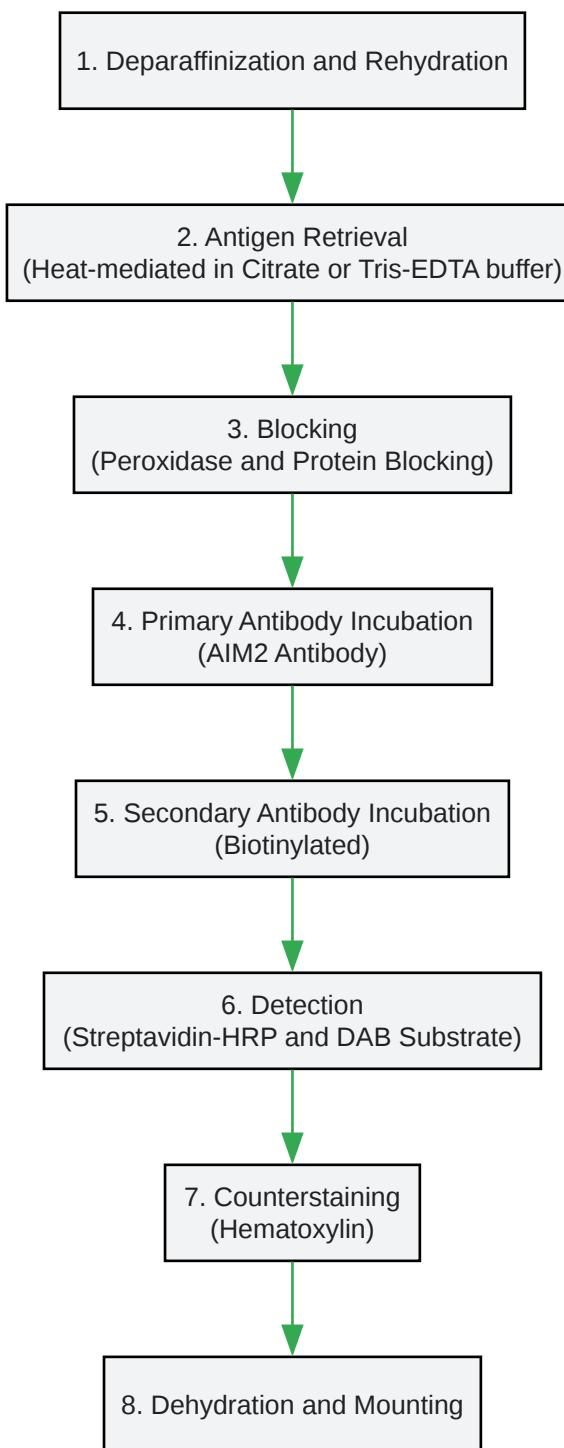
Procedure:

- Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).
- SDS-PAGE: Mix protein samples with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary **AIM2** antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation. [\[6\]](#)[\[8\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Immunohistochemistry Protocol

This protocol is for the detection of **AIM2** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Caption: Immunohistochemistry experimental workflow.

Reagents and Materials:

- FFPE tissue sections on slides
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[6][8]
- Hydrogen peroxide solution (e.g., 3%)
- Blocking solution (e.g., normal goat serum)
- Primary **AIM2** antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-mediated antigen retrieval by incubating the slides in pre-heated antigen retrieval buffer. The choice of buffer (citrate or Tris-EDTA) may depend on the specific antibody used (see Table 2).[6][8]
- Blocking:
 - Quench endogenous peroxidase activity by incubating with hydrogen peroxide solution.
 - Block non-specific protein binding by incubating with a blocking solution.
- Primary Antibody Incubation: Incubate the sections with the primary **AIM2** antibody at the recommended dilution (see Table 2) in a humidified chamber, typically for 1 hour at room

temperature or overnight at 4°C.

- Secondary Antibody Incubation: After washing, apply the biotinylated secondary antibody and incubate according to the manufacturer's instructions.
- Detection: Apply the streptavidin-HRP conjugate, followed by the DAB substrate-chromogen solution. Monitor for color development.
- Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.

Concluding Remarks

The **AIM2** antibody is a valuable tool for investigating the role of the **AIM2** inflammasome in health and disease. The protocols and data presented here provide a comprehensive guide for the successful application of **AIM2** antibodies in Western Blotting and Immunohistochemistry. It is important to note that optimization of antibody dilutions, incubation times, and antigen retrieval methods may be necessary for specific experimental conditions and sample types.

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